GSK864

Catalog No.
S529511
CAS No.
M.F
C30H31FN6O4
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK864

Product Name

GSK864

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

Molecular Formula

C30H31FN6O4

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1

InChI Key

DUCNNEYLFOQFSW-PMERELPUSA-N

SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

solubility

Soluble in DMSO

Synonyms

GSK864; GSK-864; GSK 864.

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

The exact mass of the compound (7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide is 558.2391 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK864 (CAS: 1816331-66-4) is a highly bioavailable, cell-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It is primarily procured as a standardized chemical probe to block the neomorphic production of D-2-hydroxyglutarate (D-2HG) in oncology models, particularly acute myeloid leukemia (AML) and fibrosarcoma. Unlike earlier-generation compounds, GSK864 offers an optimized in vivo pharmacokinetic profile and pan-mutant efficacy across the clinically relevant IDH1 R132C, R132H, and R132G variants. This makes it an essential benchmark material for researchers and assay developers requiring sustained in vivo target engagement, broad-spectrum mutant coverage, and precise epigenetic modulation [1].

Substituting GSK864 with older-generation IDH1 inhibitors like AGI-5198 or its unoptimized structural analog GSK321 severely limits experimental scope and assay sensitivity. AGI-5198 suffers from significantly lower biochemical potency and narrower mutant coverage, leading to incomplete D-2HG suppression in non-R132H models [1]. Meanwhile, while the analog GSK321 exhibits strong in vitro activity, it lacks the optimized pharmacokinetic properties required for sustained in vivo exposure, restricting its use exclusively to cell-based assays [2]. Furthermore, generic off-target compounds fail to offer a structurally matched inactive control; in contrast, GSK864 can be explicitly paired with GSK990, an inactive analog that ensures rigorous validation of on-target IDH1 inhibition without confounding off-target toxicity, a critical procurement advantage for reproducibility [3].

Biochemical Potency and Pan-Mutant Coverage vs. AGI-5198

In biochemical IDH1 inhibition assays measuring the loss of catalytic conversion of αKG to D-2HG, GSK864 demonstrates superior pan-mutant potency compared to the earlier-generation probe AGI-5198. GSK864 achieves IC50 values of 8.8 nM for R132C and 15.2 nM for R132H. In contrast, AGI-5198 exhibits much weaker inhibition, with IC50 values of 160 nM for R132C and 70 nM for R132H [1].

Evidence DimensionBiochemical IC50 for IDH1 R132C and R132H mutants
Target Compound DataGSK864: 8.8 nM (R132C), 15.2 nM (R132H)
Comparator Or BaselineAGI-5198: 160 nM (R132C), 70 nM (R132H)
Quantified DifferenceGSK864 is approximately 18-fold more potent against R132C and 4.6-fold more potent against R132H.
ConditionsBiochemical IDH1 inhibition assay measuring αKG to D-2HG conversion

Procurement of GSK864 ensures robust, low-nanomolar target engagement across multiple IDH1 mutations, making it the superior choice for broad-spectrum mutant screening panels.

In Vivo Pharmacokinetic Suitability vs. GSK321

While the structural analog GSK321 is highly potent in vitro, it is not optimized for animal models. GSK864 was specifically developed to overcome this limitation, featuring improved pharmacokinetic properties that maintain substantial concentrations in peripheral blood for up to 24 hours following a single intraperitoneal administration (e.g., 150-213 mg/kg) [1].

Evidence DimensionIn vivo pharmacokinetic exposure and bioavailability
Target Compound DataGSK864: Sustained peripheral blood concentrations for up to 24 hours post-IP injection
Comparator Or BaselineGSK321: Rapid clearance, unsuitable for sustained in vivo target engagement
Quantified DifferenceTransition from an in vitro-restricted probe (GSK321) to a fully in vivo-capable probe (GSK864) with 24-hour exposure.
ConditionsIntraperitoneal (IP) administration in CD-1 and NSG mice models

Buyers conducting animal model research must select GSK864 over GSK321 to ensure adequate physiological dosing intervals and reliable in vivo efficacy.

Target Specificity and Negative Control Pairing vs. Unpaired Inhibitors

Rigorous target validation requires differentiating on-target efficacy from off-target toxicity. GSK864 selectively binds IDH1 (chemoproteomic IC50 < 200 nM) without affecting IDH2 or other kinases. Crucially, it can be paired with GSK990, a structurally matched inactive analog that shows 0% reduction in 2-HG in HT-1080 fibrosarcoma cells at identical concentrations, a feature not available with standalone generic inhibitors [1].

Evidence DimensionSpecificity validation via structurally matched inactive control
Target Compound DataGSK864: Dose-dependent reduction of 2-HG
Comparator Or BaselineGeneric standalone inhibitors: Lack a matched inactive enantiomer/analog for baseline control
Quantified Difference100% availability of a validated negative control (GSK990) for GSK864, ensuring zero off-target confounding in 2-HG reduction assays.
ConditionsHT-1080 R132C IDH1 mutant cells treated for 24 hours

Procuring GSK864 alongside its inactive control GSK990 provides a built-in mechanism for rigorous target validation, a strict requirement for high-tier journal publications and IND-enabling studies.

In Vivo AML Xenograft Modeling

Due to its optimized pharmacokinetic profile and 24-hour peripheral blood retention, GSK864 is the preferred chemical probe for in vivo acute myeloid leukemia (AML) xenograft models. It is utilized to reliably study the reduction of leukemic blasts and the stimulation of myeloid differentiation following intraperitoneal administration, where in vitro-only analogs fail [1].

Pan-Mutant IDH1 Inhibitor Screening Assays

Leveraging its low-nanomolar potency across R132C, R132H, and R132G variants, GSK864 serves as a highly reliable positive control in high-throughput biochemical screening assays, outperforming older compounds like AGI-5198 that struggle to provide complete suppression in non-R132H mutations[2].

Chemoproteomic Target Engagement Studies

GSK864 and its derivatives are ideal for functionalized bead-binding assays and chemoproteomics. Its high selectivity allows researchers to pull down cellular target proteins from complex lysates, confirming selective binding of IDH1 over other protein classes while utilizing GSK990 as an exact negative control [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

558.23908165 g/mol

Monoisotopic Mass

558.23908165 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK864

Dates

Last modified: 08-15-2023
Okoye-Okafor et al. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.1930, published online 5 October 2015 http://www.nature.com/naturechemicalbiology

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